Cas no 1805031-17-7 (5-Methoxy-4-methylpyridine-2-acetonitrile)

5-Methoxy-4-methylpyridine-2-acetonitrile 化学的及び物理的性質
名前と識別子
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- 5-Methoxy-4-methylpyridine-2-acetonitrile
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- インチ: 1S/C9H10N2O/c1-7-5-8(3-4-10)11-6-9(7)12-2/h5-6H,3H2,1-2H3
- InChIKey: SWSDGWGWJXGOJC-UHFFFAOYSA-N
- SMILES: O(C)C1=CN=C(CC#N)C=C1C
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 12
- 回転可能化学結合数: 2
- 複雑さ: 184
- トポロジー分子極性表面積: 45.9
- XLogP3: 0.9
5-Methoxy-4-methylpyridine-2-acetonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029002908-250mg |
5-Methoxy-4-methylpyridine-2-acetonitrile |
1805031-17-7 | 95% | 250mg |
$1,078.00 | 2022-04-01 | |
Alichem | A029002908-500mg |
5-Methoxy-4-methylpyridine-2-acetonitrile |
1805031-17-7 | 95% | 500mg |
$1,685.00 | 2022-04-01 | |
Alichem | A029002908-1g |
5-Methoxy-4-methylpyridine-2-acetonitrile |
1805031-17-7 | 95% | 1g |
$3,155.55 | 2022-04-01 |
5-Methoxy-4-methylpyridine-2-acetonitrile 関連文献
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Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
-
Eduardo Ribeiro deAzevedo,Tito José Bonagamba,Aldo Eloizo Job,Eduardo René Pérez González Green Chem., 2011,13, 2146-2153
-
Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
-
Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
-
Sara M. Butterfield,Julius Rebek Jr. Chem. Commun., 2007, 1605-1607
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
Liang Xu,Ying-Chu Chen,Jenny Chong,Lanfeng Wang,Chao Zhang,Dong Wang Chem. Sci., 2014,5, 567-574
-
Jiayu Zhang,Junfeng Xie,Min Wang,Xiangjiang Zheng,Zhen Zhang,Xuemei Li,Bo Tang Dalton Trans., 2018,47, 12667-12670
5-Methoxy-4-methylpyridine-2-acetonitrileに関する追加情報
Introduction to 5-Methoxy-4-methylpyridine-2-acetonitrile (CAS No. 1805031-17-7) and Its Applications in Modern Chemical Research
5-Methoxy-4-methylpyridine-2-acetonitrile, identified by the Chemical Abstracts Service Number (CAS No.) 1805031-17-7, is a significant heterocyclic compound that has garnered considerable attention in the field of pharmaceutical and chemical synthesis. This compound, featuring a pyridine core with methoxy and methyl substituents, and an acetonitrile functional group, exhibits unique chemical properties that make it a valuable intermediate in the development of various bioactive molecules.
The structural framework of 5-Methoxy-4-methylpyridine-2-acetonitrile combines the electron-withdrawing nature of the acetonitrile group with the electron-donating effects of the methoxy and methyl groups. This balance imparts distinct reactivity patterns, making it a versatile building block for synthesizing more complex organic molecules. The pyridine ring itself is a cornerstone in medicinal chemistry, frequently serving as a pharmacophore in drugs targeting neurological disorders, cardiovascular diseases, and infections.
In recent years, advancements in synthetic methodologies have enabled more efficient and scalable production of 5-Methoxy-4-methylpyridine-2-acetonitrile, facilitating its integration into diverse research pipelines. One notable application lies in the synthesis of kinase inhibitors, where the pyridine scaffold is often modified to enhance binding affinity and selectivity. For instance, recent studies have demonstrated its utility in generating novel inhibitors targeting tyrosine kinases, which play a crucial role in cancer therapeutics.
The acetonitrile moiety in 5-Methoxy-4-methylpyridine-2-acetonitrile also contributes to its utility as a precursor in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are fundamental in constructing biaryl structures, which are prevalent in many FDA-approved drugs. Researchers have leveraged these properties to develop new derivatives with enhanced pharmacological profiles, including improved solubility and reduced toxicity.
Furthermore, the methoxy and methyl groups provide opportunities for further functionalization through oxidation or reduction reactions. This flexibility has been exploited in the synthesis of analogs for antimicrobial agents, where modifications at these positions can modulate activity against resistant bacterial strains. The growing demand for novel antibiotics has driven interest in exploring such derivatives as potential candidates for further development.
The role of 5-Methoxy-4-methylpyridine-2-acetonitrile extends beyond pharmaceuticals into agrochemicals and materials science. In agrochemistry, its derivatives have been investigated for their potential as intermediates in herbicides and fungicides due to their ability to interact with biological targets in plants. Similarly, in materials science, the compound’s electronic properties make it a candidate for use in organic semiconductors and light-emitting diodes (OLEDs).
Recent computational studies have also highlighted the structural insights into how modifications around the 5-Methoxy-4-methylpyridine-2-acetonitrile core can influence its interactions with biological targets. These studies employ molecular dynamics simulations and quantum mechanical calculations to predict binding affinities and identify key residues involved in drug-receptor interactions. Such computational approaches are becoming increasingly integral in guiding experimental designs for drug discovery programs.
The synthesis of 5-Methoxy-4-methylpyridine-2-acetonitrile itself has seen significant refinements over the years. Traditional methods often relied on multi-step sequences involving harsh reagents or low yields. However, modern synthetic strategies now emphasize greener approaches, such as catalytic hydrogenation or photoredox catalysis, which improve efficiency while reducing environmental impact. These innovations align with global efforts to promote sustainable chemistry practices.
In conclusion, 5-Methoxy-4-methylpyridine-2-acetonitrile (CAS No. 1805031-17-7) represents a cornerstone compound in synthetic chemistry with far-reaching implications across multiple industries. Its unique structural features enable diverse applications, from drug development to advanced materials. As research continues to uncover new methodologies for its synthesis and utilization, this compound is poised to remain at the forefront of chemical innovation.
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